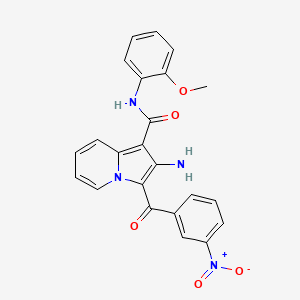

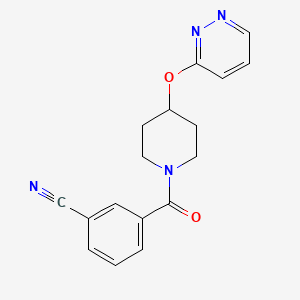

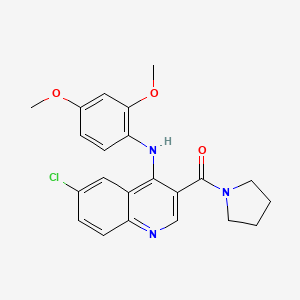

![molecular formula C16H16F2N4OS B2530715 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1171566-20-3](/img/structure/B2530715.png)

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

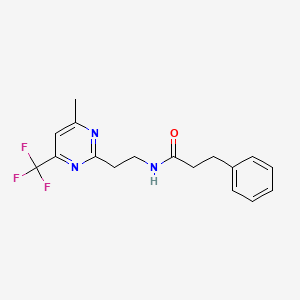

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound of interest, involves a C-C coupling methodology using Pd(0) as a catalyst with various aryl boronic pinacol ester/acids. This process allows for the creation of a new series of compounds that have been evaluated for their biological activities. The synthesis method is notable for its ability to introduce different aryl groups into the benzo[d]thiazol-2-yl acetamide framework, which could potentially be applied to the synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of related N-(benzo[d]thiazol-2-yl)acetamide compounds is characterized by the presence of hydrogen bonding interactions. These interactions are crucial for the assembly of the molecules into specific structures. For example, in one of the synthesized compounds, water molecules act as a bridge, forming hydrogen bonds with the amide NH and the carbonyl of the amide, as well as with the thiazole nitrogen. This results in a three-dimensional network of hydrogen bonds. Such insights into the hydrogen bonding patterns could be relevant when analyzing the molecular structure of this compound, as the presence of substituents like fluorine and the pyrazolyl group could affect the hydrogen bonding and overall molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of the N-(benzo[d]thiazol-2-yl)acetamide derivatives is not directly discussed in the provided papers. However, the biological activity assays suggest that these compounds are capable of interacting with biological targets such as enzymes. For instance, the acetamide derivatives show significant urease inhibition activity, which implies that they can engage in chemical reactions with the enzyme's active site. This suggests that the compound of interest may also exhibit similar reactivity patterns, potentially forming hydrogen bonds with biological targets, which could be explored in further studies .

Physical and Chemical Properties Analysis

The physical properties, such as photophysical behavior, of the N-(benzo[d]thiazol-2-yl)acetamide derivatives, are influenced by the nature of the substituents on the benzothiazole moiety. The substituents affect the hydrogen bonding interactions and, consequently, the crystal packing and photophysical properties of the compounds. This indicates that the physical and chemical properties of this compound would also be influenced by its specific substituents, such as the difluorobenzothiazole and dimethylpyrazolyl groups. These groups could affect solubility, melting point, and other physicochemical parameters, which are important for the practical application of the compound .

Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) discusses the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes were analyzed for their solid-state structures and antioxidant activities. The study revealed significant antioxidant activity for the ligands and their complexes, indicating potential for further investigation in oxidative stress-related research and applications (Chkirate et al., 2019).

Anti-Cancer Activity

Research conducted by Hammam et al. (2005) involved the synthesis of fluoro-substituted benzo[b]pyran derivatives, which demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. This study highlights the potential therapeutic applications of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).

Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic-like profiles in behavioral animal tests by Wise et al. (1987). These compounds did not interact with dopamine receptors like traditional antipsychotic agents, suggesting a novel mechanism of action for potential antipsychotic drug development (Wise et al., 1987).

Antitumor Evaluation

Shams et al. (2010) explored the antitumor activities of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This study provides insight into the synthetic pathways and potential cancer therapeutic applications of such compounds (Shams et al., 2010).

Anti-inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity. This highlights the chemical's potential in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Eigenschaften

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N4OS/c1-9-6-10(2)22(20-9)5-4-21(11(3)23)16-19-15-13(18)7-12(17)8-14(15)24-16/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVITILIUQKXEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)

![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)

![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)